1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide
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Overview
Description
1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide is a complex organic compound that features a benzoyl group substituted with a butoxy group, an indoline ring, and an ethyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide typically involves the reaction of 4-butoxybenzoyl chloride with N-ethylindoline-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzoyl chloride
- 4-tert-butylbenzoyl chloride
- 4-(trifluoromethyl)benzoyl chloride
Uniqueness
1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific structural features, such as the butoxy group and the indoline ring. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-butoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-14-27-18-12-10-16(11-13-18)22(26)24-19-9-7-6-8-17(19)15-20(24)21(25)23-4-2/h6-13,20H,3-5,14-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXGIJMIOEFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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